molecular formula C22H31NO3 B1245908 Calyciphylline B

Calyciphylline B

Cat. No.: B1245908
M. Wt: 357.5 g/mol
InChI Key: PTOMOLGIAURSGE-WUAOOJMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calyciphylline B is a natural product found in Daphniphyllum calycinum with data available.

Scientific Research Applications

  • Synthetic Strategies and Structural Analysis :

    • Hugelshofer et al. (2019) detailed their synthetic studies targeting hexacyclic calyciphylline B-type alkaloids. They developed a total synthesis of (-)-daphlongamine H, providing access to its C5-epimer and leading to the structural revision of deoxyisothis compound (Hugelshofer, Palani, & Sarpong, 2019).
    • Chattopadhyay et al. (2016) conducted a detailed DFT study of equilibrium geometries and transition states, which explains the stereochemical outcome during the formation of critical intermediates in the synthesis of this compound-type alkaloids (Chattopadhyay, Berger, & Hanessian, 2016).
  • Novel Alkaloid Discovery and Structural Elucidation :

    • Saito et al. (2007) isolated calyciphylline D, a novel Daphniphyllum alkaloid with an unprecedented fused-pentacyclic skeleton, from Daphniphyllum calycinum (Saito et al., 2007).
  • Advances in Synthetic Methods for Alkaloid Frameworks :

    • Diaba et al. (2015) achieved the synthesis of the ABC-ring system of calyciphylline A-type alkaloids, highlighting key synthetic approaches like atom transfer radical cyclization (Diaba, Martínez-Laporta, Coussanes, Fernández, & Bonjoch, 2015).
    • Shao et al. (2017) developed an approach for assembling the tetracyclic core structure of calyciphylline A-type alkaloids, featuring a tandem semipinacol rearrangement/Nicholas reaction (Shao et al., 2017).
  • Structural Innovations and Synthesis Challenges :

    • Boissarie and Bélanger (2017) reported a functionalized tricyclic adduct representing the A,B,E rings of this compound-type alkaloids, demonstrating an efficient one-pot sequence of intramolecular Vilsmeier-Haack cyclization and azomethine ylide 1,3-dipolar cycloaddition (Boissarie & Bélanger, 2017).

Properties

Molecular Formula

C22H31NO3

Molecular Weight

357.5 g/mol

IUPAC Name

(1S,6R,7S,10R,15R,18S,19R,22S)-6,18-dimethyl-16-oxido-5-oxa-16-azoniahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one

InChI

InChI=1S/C22H31NO3/c1-13-12-23(25)19-16-5-3-4-14(16)6-7-17(19)21(2)22(11-9-18(24)26-21)10-8-15(13)20(22)23/h5,13-15,17,19-20H,3-4,6-12H2,1-2H3/t13-,14-,15-,17+,19+,20+,21-,22+,23?/m1/s1

InChI Key

PTOMOLGIAURSGE-WUAOOJMUSA-N

Isomeric SMILES

C[C@@H]1C[N+]2([C@@H]3[C@H](CC[C@@H]4C3=CCC4)[C@@]5([C@]6([C@@H]2[C@@H]1CC6)CCC(=O)O5)C)[O-]

Canonical SMILES

CC1C[N+]2(C3C(CCC4C3=CCC4)C5(C6(C2C1CC6)CCC(=O)O5)C)[O-]

Synonyms

calyciphylline B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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